molecular formula C14H18N2O2 B5698191 4-(3-Phenylpropanoyl)piperazine-1-carbaldehyde

4-(3-Phenylpropanoyl)piperazine-1-carbaldehyde

Cat. No.: B5698191
M. Wt: 246.30 g/mol
InChI Key: QIQIAGOIEKJMJM-UHFFFAOYSA-N
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Description

4-(3-Phenylpropanoyl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a piperazine ring substituted with a phenylpropanoyl group and a carbaldehyde group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropanoyl)piperazine-1-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Phenylpropanoyl)piperazine-1-carbaldehyde is unique due to the presence of both the phenylpropanoyl and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

4-(3-phenylpropanoyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-12-15-8-10-16(11-9-15)14(18)7-6-13-4-2-1-3-5-13/h1-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQIAGOIEKJMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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